2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a propylsulfonyl group attached to the benzimidazole ring and a pyrrolidinyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propylsulfonyl group and the pyrrolidinyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone include other benzimidazole derivatives with different substituents, such as:
- 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-(butylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-propylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-11-23(21,22)16-17-13-7-3-4-8-14(13)19(16)12-15(20)18-9-5-6-10-18/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOKVMUURRVTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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